N-(4-fluorophenyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a selective inhibitor of wild-type MET kinase and several clinically relevant mutants . It’s part of a series of triazolopyridazines .
Synthesis Analysis
The synthesis of this compound or similar compounds involves a multiparametric chemical optimization approach . The absence of CYP3A4 inhibition was obtained at the expense of satisfactory oral absorption .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fused-triazole backbone with two C-amino groups as substituents . The compound exhibits superior thermostability .Chemical Reactions Analysis
The compound is part of a series of bivalent bromodomain and extraterminal inhibitors . The series showed enhanced potency as a result of bivalent binding and a clear correlation between BRD4 activity and cellular potency .Physical and Chemical Properties Analysis
The compound has been characterized biologically . It exhibits superior thermostability .Mechanism of Action
Target of Action
The primary target of this compound is BRD4 , a member of the bromodomain and extra-terminal (BET) family . BRD4 contains two tandem bromodomains (BD1 and BD2) that recognize acetylated lysine for epigenetic reading . These bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Mode of Action
The compound interacts with the bromodomains of BRD4, inhibiting their ability to recognize acetylated lysine . This interaction disrupts the normal function of BRD4, leading to changes in gene expression and cellular function .
Biochemical Pathways
The inhibition of BRD4 affects multiple biochemical pathways. BRD4 is involved in the regulation of gene transcription, and its inhibition can alter the expression of numerous genes . This can have downstream effects on cellular processes such as cell proliferation and differentiation .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and stability
Result of Action
The inhibition of BRD4 by this compound can lead to a decrease in cell proliferation, making it a potential therapeutic for cancer . In fact, similar compounds have shown excellent anti-tumor activity against various cancer cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can influence the compound’s interaction with its target .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN7O/c19-14-1-3-15(4-2-14)21-18(27)25-9-12-7-24(8-13(12)10-25)17-6-5-16-22-20-11-26(16)23-17/h1-6,11-13H,7-10H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKHBYUXJZWWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)C(=O)NC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.